Superior Maximum Plasma Concentration and Extended Half-Life of L-Carnitine vs. Acetyl- and Propionyl-L-Carnitine
In a direct head-to-head pharmacokinetic study in healthy volunteers, a single 2.0 g oral dose of L-carnitine (the active isomer in Carnitine Chloride) demonstrated a significantly higher maximum plasma concentration (Cmax) and a longer elimination half-life compared to its primary analogs, Acetyl-L-carnitine (ALC) and Propionyl-L-carnitine (PLC) [1]. This data quantifies the superior systemic exposure achieved with the parent L-carnitine molecule.
| Evidence Dimension | Maximum Plasma Concentration (Cmax) |
|---|---|
| Target Compound Data | 84.7 ± 25.2 µmol/L |
| Comparator Or Baseline | ALC: 12.9 ± 5.5 µmol/L; PLC: 5.08 ± 3.08 µmol/L |
| Quantified Difference | L-carnitine Cmax is ~6.6-fold higher than ALC and ~16.7-fold higher than PLC (P < 0.01) |
| Conditions | Single oral dose of 2.0 g L-carnitine in 12 healthy volunteers; plasma concentration measured by HPLC. |
Why This Matters
For applications requiring high systemic exposure to the parent L-carnitine molecule, formulations based on Carnitine Chloride will achieve markedly higher peak plasma levels than those using its acylated esters.
- [1] Cao Y, Wang YX, Liu CJ, Wang LX, Han ZW, Wang CB. Comparison of pharmacokinetics of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine after single oral administration of L-carnitine in healthy volunteers. Clin Invest Med. 2009;32(1):E13-E19. View Source
